molecular formula C13H15NO2 B7824009 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one CAS No. 1114596-76-7

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B7824009
CAS No.: 1114596-76-7
M. Wt: 217.26 g/mol
InChI Key: FCQZLMRHCIHBMT-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a cyclohex-2-en-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting with the formation of the cyclohex-2-en-1-one core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for nucleophilic substitution reactions.

  • Addition: Electrophiles such as halogens or alkyl halides can participate in addition reactions.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and adducts, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of materials, such as polymers or coatings, due to its chemical properties and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one

  • 3-(4-Bromo-phenylamino)-5-(4-methoxy-phenyl)-cyclohex-2-enone

  • 5-[4-(dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one

  • 3-[(2-aminophenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one

Uniqueness: 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZLMRHCIHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237568
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114596-76-7
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114596-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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